molecular formula C19H19FN4OS2 B2926066 N-(2-fluorophenyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide CAS No. 1226432-41-2

N-(2-fluorophenyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide

Cat. No.: B2926066
CAS No.: 1226432-41-2
M. Wt: 402.51
InChI Key: ZVOQGDWIEPIVCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide (CAS 1226432-41-2) is a synthetic organic compound with a molecular formula of C19H19FN4OS2 and a molecular weight of 402.5 . This reagent features a complex structure incorporating two privileged scaffolds in medicinal chemistry: a benzo[d]thiazole core and a piperazine ring, connected by a carboxamide linker. While specific biological data for this compound is not available in the public domain, the structural motifs it contains are associated with a wide spectrum of pharmacological activities in research. The benzothiazole nucleus is a well-documented pharmacophore in anticancer agent discovery, with derivatives demonstrating potent and selective activity against various cancer cell lines, including mammary, ovarian, colon, and lung cancer subpanels . The piperazine moiety, found in numerous FDA-approved drugs, is a versatile building block that often contributes to favorable pharmacokinetic properties and target binding affinity by serving as a hydrogen bond acceptor/donor and modulating solubility . The integration of these systems into a single molecule makes this compound a valuable chemical tool for researchers exploring new structure-activity relationships, particularly in the fields of oncology and central nervous system (CNS) diseases. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-fluorophenyl)-4-(6-methylsulfanyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4OS2/c1-26-13-6-7-16-17(12-13)27-19(22-16)24-10-8-23(9-11-24)18(25)21-15-5-3-2-4-14(15)20/h2-7,12H,8-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOQGDWIEPIVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula and characteristics:

PropertyValue
Molecular FormulaC19_{19}H19_{19}FN4_{4}OS2_{2}
Molecular Weight402.5 g/mol
CAS Number1226432-41-2

The structure features a piperazine ring linked to a benzothiazole moiety, which is known for its biological activity, particularly against cancer cells.

The biological activity of this compound can be attributed to its interaction with various cellular targets. Benzothiazole derivatives have been shown to inhibit key proteins involved in tumor growth and proliferation, including:

  • Tyrosine Kinases : Such as EGFR and VEGFR-2, which are critical in signaling pathways for cell division and survival.
  • Serine/Threonine Kinases : Including CDK and Aurora kinases, which are essential for cell cycle regulation.
  • BCL-XL : A protein that regulates apoptosis, thus influencing cell survival in cancerous tissues.

Efficacy Against Cancer Cell Lines

Recent studies have evaluated the anticancer potential of this compound against various human cancer cell lines. The results indicate promising cytotoxic effects:

  • MCF-7 (Breast Cancer) : Exhibited significant growth inhibition with an IC50_{50} value comparable to established chemotherapeutics.
  • HeLa (Cervical Cancer) : Showed notable sensitivity, indicating potential as a therapeutic agent for cervical malignancies.

The compound's IC50_{50} values against these cell lines suggest that it may be effective in clinical settings, warranting further investigation.

Structure-Activity Relationship (SAR)

The SAR studies have provided insights into how modifications to the compound's structure can enhance its biological activity. For instance:

  • Fluorination : The presence of fluorine in the phenyl ring enhances lipophilicity and may improve binding affinity to target proteins.
  • Methylthio Group : This substitution has been linked to increased cytotoxicity by potentially altering metabolic pathways within cancer cells.

Case Studies

Several case studies have highlighted the potential of benzothiazole derivatives, including this compound:

  • Aiello et al. (2019) reported on fluorinated benzothiazole derivatives demonstrating significant anti-tumor activities against MDA-MB-468 and MCF-7 cell lines, establishing a precedent for the efficacy of similar compounds .
  • Kumbhare et al. (2020) synthesized various benzothiazole derivatives and screened them against U-937 and THP-1 cell lines, finding promising cytotoxic profiles that support the hypothesis that structural modifications can lead to enhanced biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the benzothiazole ring, piperazine modifications, and aryl carboxamide groups. Below is a detailed comparison of its physicochemical properties, synthetic yields, and biological relevance relative to key analogs:

Physicochemical and Spectral Comparisons

  • NMR Profiles : All analogs show characteristic ¹H-NMR peaks for aromatic protons (δ 6.8–8.2 ppm) and piperazine carbons (δ 40–50 ppm in ¹³C-NMR) .
  • Melting Points : Fluorinated derivatives (A2, A3) exhibit higher melting points (>190°C) than chlorophenyl analogs (~190°C), indicating stronger intermolecular interactions .

Functional Implications

  • Target Selectivity : The methylthio group in the target compound may confer selectivity for thiol-rich enzyme active sites, analogous to 9s ’s activity in CFTR correction .
  • Synthetic Challenges : Suzuki-Miyaura couplings (e.g., 12a ) achieve moderate yields (53–55%) due to steric hindrance from aryl boronic acids, while carboxamide formations (e.g., A2, A3) show higher efficiency (>50%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.